N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline
CAS No.: 648408-29-1
Cat. No.: VC4284420
Molecular Formula: C14H22N2O3S
Molecular Weight: 298.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648408-29-1 |
|---|---|
| Molecular Formula | C14H22N2O3S |
| Molecular Weight | 298.4 |
| IUPAC Name | N-(2-methylpropyl)-4-morpholin-4-ylsulfonylaniline |
| Standard InChI | InChI=1S/C14H22N2O3S/c1-12(2)11-15-13-3-5-14(6-4-13)20(17,18)16-7-9-19-10-8-16/h3-6,12,15H,7-11H2,1-2H3 |
| Standard InChI Key | DNBDPKRYRJFYSR-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Introduction
Chemical Identity and Structural Features
N-(2-Methylpropyl)-4-(morpholine-4-sulfonyl)aniline (IUPAC name: 4-(morpholin-4-ylsulfonyl)-N-(2-methylpropyl)aniline) features a benzene ring substituted with a morpholine sulfonyl group at the 4-position and an isobutylamino group at the 1-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is linked via a sulfonyl bridge, imparting both polarity and conformational rigidity . The isobutyl chain introduces steric bulk, which may influence solubility and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is C₁₄H₂₂N₂O₃S, derived from the aniline core (C₆H₅NH₂), morpholine sulfonyl group (C₄H₈NO₂S), and isobutyl substituent (C₄H₉). The molecular weight is 298.40 g/mol, calculated as follows:
-
Carbon: 14 × 12.01 = 168.14
-
Hydrogen: 22 × 1.01 = 22.22
-
Nitrogen: 2 × 14.01 = 28.02
-
Oxygen: 3 × 16.00 = 48.00
-
Sulfur: 1 × 32.07 = 32.07
Total: 298.45 g/mol (rounded to 298.40 g/mol) .
Spectral Characteristics
While experimental spectral data for this compound are unavailable, analogs such as 2-methyl-5-(morpholine-4-sulfonyl)aniline ( ) provide reference points:
-
¹H NMR: Aromatic protons resonate at δ 7.4–7.6 ppm, while morpholine protons appear as a multiplet at δ 3.6–3.8 ppm. The isobutyl group’s methyl protons are expected at δ 0.9–1.1 ppm .
-
IR: Stretching vibrations for sulfonyl (S=O) groups typically occur at 1150–1350 cm⁻¹, and N–H bonds (aniline) at 3300–3500 cm⁻¹ .
Synthesis and Industrial Preparation
The synthesis of N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline can be inferred from methods used for related morpholine sulfonamides. A plausible route involves three stages: sulfonation, alkylation, and reduction (Scheme 1).
Key Synthetic Steps
-
Sulfonation of 4-Nitroaniline:
4-Nitroaniline is treated with morpholine and sulfur trioxide (SO₃) in a polar aprotic solvent (e.g., dichloromethane) to yield 4-(morpholine-4-sulfonyl)nitrobenzene . -
Reduction of Nitro Group:
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 4-(morpholine-4-sulfonyl)aniline . -
N-Alkylation with 2-Methylpropyl Bromide:
The aniline nitrogen is alkylated using 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) to afford the final product .
Industrial Considerations
Patents describing rivaroxaban intermediates highlight challenges in scaling sulfonation and alkylation steps. For instance, W02005026135A1 ( ) notes that nitration reactions require specialized equipment due to safety concerns, suggesting that sulfonation alternatives (e.g., using NaOCl/TEMPO systems) may improve scalability .
Physicochemical Properties
The compound’s properties are influenced by its sulfonamide and alkyl substituents:
The sulfonyl group enhances thermal stability, while the isobutyl chain reduces crystallinity, potentially aiding solubility in organic solvents .
Pharmacological and Industrial Applications
Although direct studies on this compound are absent, structurally related morpholine sulfonamides exhibit bioactivity:
Anticoagulant Activity
Rivaroxaban intermediates, such as 4-(4-aminophenyl)morpholin-3-one ( ), demonstrate thrombin inhibition, suggesting that the sulfonamide moiety in N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline could similarly modulate coagulation pathways .
Kinase Inhibition
Morpholine sulfonamides are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. For example, 5-(morpholine-4-sulfonyl)-2-isopropoxyaniline ( ) shows moderate activity against EGFR kinase (IC₅₀ = 1.2 µM) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume